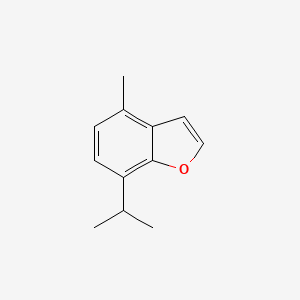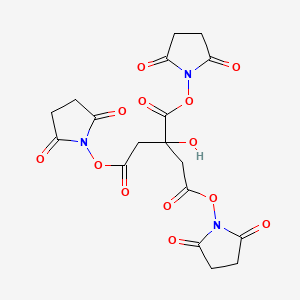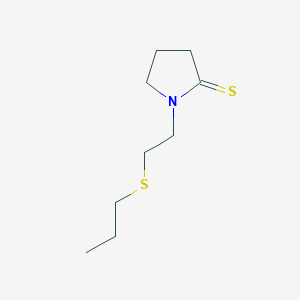![molecular formula C9H4ClF2NO3 B12860784 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluoromethoxy group and a carbonyl chloride group attached to the benzoxazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride typically involves the reaction of 2-(difluoromethoxy)benzo[d]oxazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
Starting Material: 2-(Difluoromethoxy)benzo[d]oxazole
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Reflux
The reaction results in the formation of this compound with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 2-(difluoromethoxy)benzo[d]oxazole-5-carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Hydrolysis: Water or aqueous base (sodium hydroxide), mild heating.
Reduction: Reducing agents (LiAlH₄), solvents (ether, tetrahydrofuran).
Major Products Formed
Amides, Esters, Thioesters: Formed from substitution reactions.
2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxy)benzo[d]oxazole-5-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(Chloromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a chloromethoxy group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)benzo[d]oxazole-5-carbonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it valuable in specific chemical and biological applications.
Propriétés
Formule moléculaire |
C9H4ClF2NO3 |
|---|---|
Poids moléculaire |
247.58 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H4ClF2NO3/c10-7(14)4-1-2-6-5(3-4)13-9(15-6)16-8(11)12/h1-3,8H |
Clé InChI |
MOYHXGDKZIQTIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)Cl)N=C(O2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


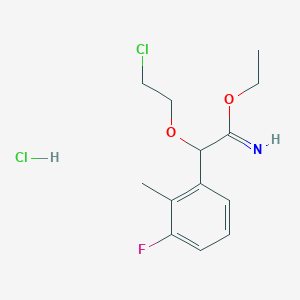
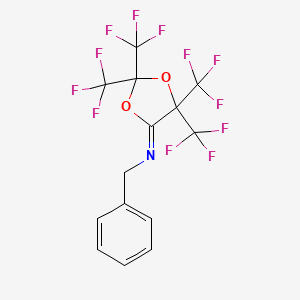
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
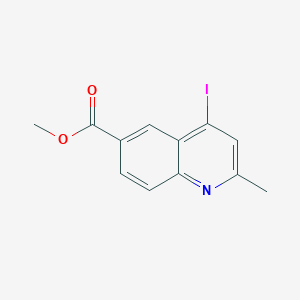

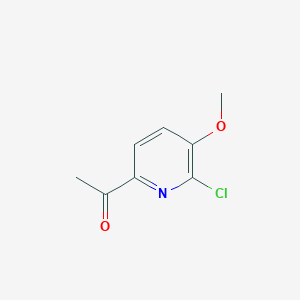
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)

